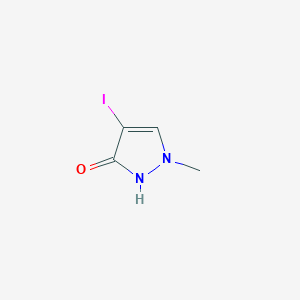![molecular formula C14H14N6OS B2499055 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 1058238-73-5](/img/structure/B2499055.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidine derivatives represent a significant area of study due to their diverse biological activities and potential applications in pharmaceutical chemistry. Compounds similar to "2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide" have been synthesized and analyzed for various properties, including antitumor activities and potential as antiasthma agents.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives involves multistep reactions, starting from specific precursors to achieve the desired scaffold. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was achieved through a reaction involving N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride and ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting the complex steps often involved in synthesizing these compounds (Gomha, Muhammad, & Edrees, 2017).
Aplicaciones Científicas De Investigación
Antiasthma Agents
Compounds related to 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide have been investigated for their potential as antiasthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors in human basophil histamine release assays. These compounds were synthesized through a series of reactions involving arylamidines, sodium ethyl formylacetate, ethyl propiolate, phosphorus oxychloride, and cyanogen bromide, leading to the production of triazolo[1,5-c]pyrimidines with significant pharmacological interest (Medwid et al., 1990).
Insecticidal Assessment
The compound has also found applications in the development of insecticides. A derivative, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, served as a precursor for synthesizing various heterocycles with potent insecticidal activity against Spodoptera littoralis, highlighting its potential utility in agricultural pest management (Fadda et al., 2017).
Antimicrobial and Antitumor Agents
Several studies have synthesized thiophene-based heterocycles, incorporating pyrazole, pyridine, triazolopyrimidine, and other moieties, demonstrating significant antimicrobial and antifungal activities. These compounds, including variants of the core structure of interest, have shown promise as potential antimicrobial and antitumor agents, indicating a wide range of applications in medical and pharmaceutical research (Mabkhot et al., 2016).
Structural and Synthetic Chemistry
Research has delved into the synthesis and rearrangement of related triazolopyrimidines and thiazolopyrimidines, contributing to the structural and synthetic chemistry knowledge base. These studies not only expand the chemical synthesis methodologies but also explore the potential of such compounds in various biological activities (Lashmanova et al., 2019).
Novel Drug Development
The synthesis and evaluation of related compounds have led to the discovery of new drugs with potential applications in treating diseases such as tuberculosis, highlighting the significant role of this compound in novel drug development and pharmaceutical research (Titova et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that triazolopyrimidine derivatives, which this compound is a part of, have been evaluated for their antiproliferative activity against several cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound may influence the apoptosis pathway, specifically the mitochondrial (intrinsic) pathway .
Pharmacokinetics
The physicochemical properties of a similar compound suggest that it has a molecular weight of 278357 Da, a density of 13±01 g/cm^3, and a boiling point of 5343±600 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been shown to have antiproliferative activity against several cancer cell lines . Specifically, they can induce apoptosis in cancer cells, possibly through the mitochondrial pathway .
Propiedades
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTRWFSQBKTITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)




![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2498995.png)